molecular formula C9H16F2N2O2 B13474084 tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate

tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate

Cat. No.: B13474084
M. Wt: 222.23 g/mol
InChI Key: RVBAXGYUADXJFS-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate is a carbamate-protected amine featuring a cyclopropane core substituted with two fluorine atoms and an aminomethyl group. This compound is structurally significant in medicinal chemistry, often serving as a key intermediate in synthesizing protease inhibitors or other bioactive molecules.

Properties

Molecular Formula

C9H16F2N2O2

Molecular Weight

222.23 g/mol

IUPAC Name

tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate

InChI

InChI=1S/C9H16F2N2O2/c1-7(2,3)15-6(14)13-8(5-12)4-9(8,10)11/h4-5,12H2,1-3H3,(H,13,14)

InChI Key

RVBAXGYUADXJFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1(F)F)CN

Origin of Product

United States

Preparation Methods

Introduction of the Aminomethyl Group

The aminomethyl substituent at the cyclopropyl 1-position can be introduced by:

  • Nucleophilic substitution on a suitable leaving group precursor (e.g., halomethyl cyclopropane derivatives).
  • Reductive amination of an aldehyde or ketone precursor on the cyclopropyl ring.
  • Direct amination via organometallic intermediates.

Protection of the Amino Group as tert-Butyl Carbamate

The free amine is protected using tert-butyl carbamate (Boc) chemistry, a standard method in organic synthesis to protect amines:

  • Reaction of the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine) in an organic solvent such as dichloromethane.
  • The reaction proceeds under mild conditions, typically at room temperature, yielding the tert-butyl carbamate-protected amine.

This step ensures stability of the amine during further synthetic manipulations.

Representative Synthetic Procedure (Based on Patent WO2019145726A1 and Related Literature)

Step Reagents & Conditions Description Yield & Notes
1 Difluorocarbene source + alkene substrate Formation of 2,2-difluorocyclopropane ring Moderate to high yield depending on substrate
2 Aminomethylation via nucleophilic substitution or reductive amination Introduction of aminomethyl group at C1 Controlled conditions to avoid ring opening
3 tert-Butyl dicarbonate + base (e.g., triethylamine), solvent (e.g., DCM), room temp Protection of amine as tert-butyl carbamate High yield, mild conditions

Reaction Optimization and Industrial Considerations

  • The choice of base and solvent in the Boc protection step critically affects yield and purity.
  • Reaction times range from 1 to 10 hours for complete conversion.
  • Purification is typically done by extraction and column chromatography or crystallization.
  • Analytical methods such as NMR (1H, 13C), IR, and HPLC are used to confirm structure and purity.
  • Patent WO2019158550A1 emphasizes the importance of using neutral reagents and controlled addition to avoid viscosity issues and improve yields in related carbamate syntheses.

Spectroscopic and Analytical Data

Technique Key Observations
1H-NMR Signals corresponding to tert-butyl group (singlet ~1.4 ppm), aminomethyl protons, and cyclopropyl protons
13C-NMR Characteristic carbamate carbonyl (~155-160 ppm), difluorocyclopropyl carbons, tert-butyl carbons (~28 ppm)
IR Spectroscopy Strong carbamate C=O stretch (~1700 cm^-1), N-H stretches
Mass Spectrometry Molecular ion peak consistent with C10H18F2N2O2 (m/z 236.26)

Summary Table of Preparation Method Parameters

Parameter Typical Conditions/Values
Difluorocyclopropane formation Difluorocarbene addition, mild heating or room temp
Aminomethylation Reductive amination or nucleophilic substitution
Boc Protection Boc2O, triethylamine, DCM, 0–25 °C, 1–10 hours
Purification Column chromatography, crystallization
Yield Generally >70% depending on step optimization

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream signaling pathways . The difluorocyclopropyl moiety is known to enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight Key Features Reference
tert-Butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate C9H15F2N2O2 2,2-difluorocyclopropyl, aminomethyl 230.23 (estimated) High rigidity, fluorinated cyclopropane, Boc-protected amine
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate C14H18FNO2 3-fluorophenyl, cyclopropyl 251.3 Aromatic fluorination, increased lipophilicity
tert-Butyl 1-(aminomethyl)cyclopropylcarbamate (QG-2351) C9H16N2O2 Cyclopropyl, aminomethyl 184.24 Non-fluorinated analog, reduced steric hindrance
tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate C11H22N2O2 Cyclopropyl, aminoethyl chain 214.3 Extended alkyl chain, flexible amine group
tert-Butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methylcarbamate C17H27ClIN3O3 Pyrimidine, methoxycyclohexyl 532.78 Heteroaromatic substituent, increased complexity

Impact of Substituents on Physicochemical Properties

  • Fluorination: The 2,2-difluorocyclopropane in the target compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogs like QG-2351. However, it may reduce solubility in aqueous media due to increased lipophilicity .
  • Aromatic vs. In contrast, the target compound’s aliphatic aminomethyl group favors hydrogen bonding in polar active sites .

Biological Activity

Tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate is a novel compound in the carbamate class, notable for its unique structural features, including a tert-butyl group and a difluorocyclopropyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts.

  • Molecular Formula : C10H16F2N2O2
  • Molecular Weight : Approximately 278.34 g/mol
  • Chemical Structure :
tert butyl N 1 aminomethyl 2 2 difluorocyclopropyl carbamate\text{tert butyl N 1 aminomethyl 2 2 difluorocyclopropyl carbamate}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various strains of bacteria, including both Gram-positive and Gram-negative species. The compound's mechanism of action appears to involve the disruption of bacterial cell membranes, leading to cell death.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus0.78 - 3.125 μg/mLEffective against MRSA
Enterococcus faecium0.78 - 3.125 μg/mLEffective against VREfm
Escherichia coliNo activityResistant to the compound
Klebsiella pneumoniaeNo activityResistant to the compound

The compound demonstrated strong bactericidal properties against susceptible strains while showing selectivity over mammalian cells, indicating potential for therapeutic applications in treating infections caused by resistant bacteria.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit specific pathways involved in inflammation, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within cells. This interaction may alter biochemical pathways related to cell signaling and metabolism, impacting processes such as growth and differentiation.

Case Studies and Research Findings

Recent studies have focused on elucidating the precise mechanisms through which this compound exerts its effects:

  • Study 1 : Investigated the compound's interaction with bacterial membranes, revealing that it induces depolarization of the cytoplasmic membrane, which is crucial for bacterial viability.
  • Study 2 : Explored the anti-inflammatory effects in animal models of arthritis, demonstrating a reduction in markers of inflammation and pain.

Q & A

Q. How can isotopic labeling (e.g., ¹⁵N, ¹⁹F) aid in studying the compound’s metabolic fate?

  • Applications :
  • ¹⁹F NMR : Track fluorinated metabolites in vivo without background interference .
  • Mass Spectrometry : Use ¹⁵N-labeled carbamates to differentiate parent compound from endogenous amines .

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